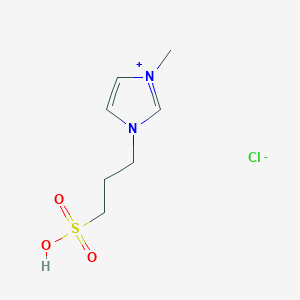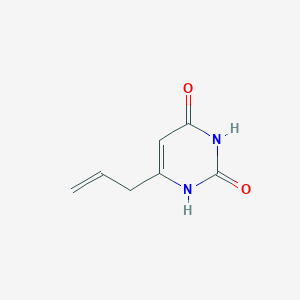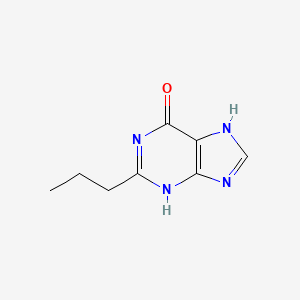
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride
Vue d'ensemble
Description
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C7H13ClN2O3S and its molecular weight is 240.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis : It catalyzes the condensation of α-naphthol with aromatic aldehydes under microwave irradiation to synthesize dibenzoxanthene derivatives (Huynh, Tran, & Le, 2020). Additionally, it catalyzes the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones (Wan et al., 2010) and facilitates the one-pot, three-component condensation of phenols, aromatic aldehydes, and amides to prepare amido-alkyl-phenols (Moosavi‐Zare, Zolfigol, & Daraei, 2014).
Synthesis of Heterocyclic Compounds : It is used in the synthesis of dihydropyrimidinones under solvent-free conditions (Sajjadifar, Nezhad, & Darvishi, 2013), as well as in synthesizing 7-alkyl-6H,7H-naphtho-[10,20:5,6]pyrano[3,2-c]chromen-6-ones (Wan et al., 2014). Moreover, it aids in the synthesis of two intermediates of Troger's bases (Wan et al., 2010).
Efficient Catalyst for Various Reactions : The compound serves as an efficient catalyst for one-pot synthesis of Betti bases using aromatic aldehyde, 2-naphthalen, and acetonitrile (Wang et al., 2013), and for synthesizing benzimidazoles at room temperature (Khazaei et al., 2011).
Regioselective Thiocyanation : It is used in the regioselective thiocyanation of aromatic and heteroaromatic compounds (Sajjadifar et al., 2014).
Synthesis of Pyrrolidinone Derivatives : The compound is effective for synthesizing pyrrolidinone derivatives under mild conditions (Khaligh et al., 2018).
Biological Research Applications : It has shown antibacterial properties comparable to AgNO3 against various bacteria (Fernández et al., 2014) and potential applications in chemical and biological research due to its unique IR spectrum and structural properties (Zhang et al., 2013).
Propriétés
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLFSTFJPMNJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride](/img/structure/B8200574.png)

![rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8200586.png)


![7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one](/img/structure/B8200607.png)
![2,3',4',5'-Tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'-biphenyl](/img/structure/B8200615.png)


![rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B8200642.png)
![3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200647.png)

